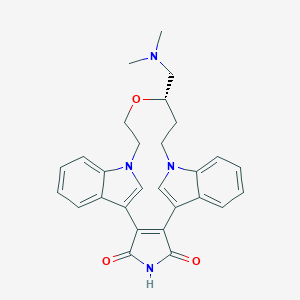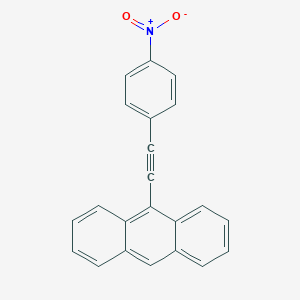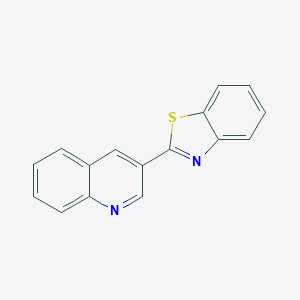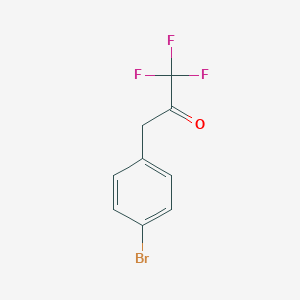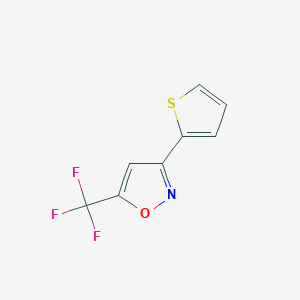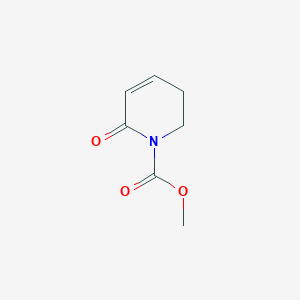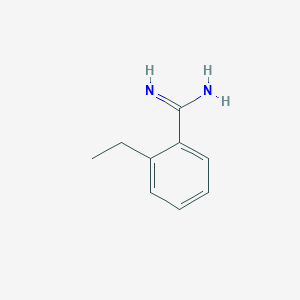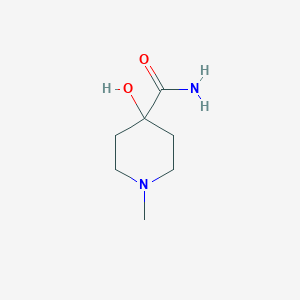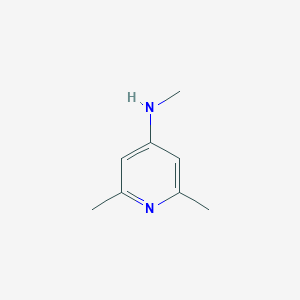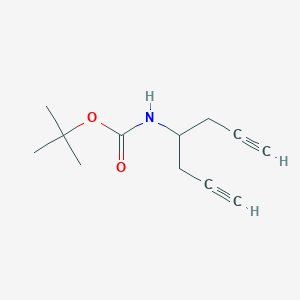
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne
概要
説明
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne, also known as Boc-hepta-1,6-diyne, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. This compound belongs to the class of alkynes and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the amino terminus.
科学的研究の応用
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to possess anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block for the synthesis of novel drugs and biologically active molecules. In materials science, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a precursor for the synthesis of functionalized carbon nanotubes and graphene. In nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a linker molecule for the synthesis of dendrimers and other nanoscale structures.
作用機序
The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne is complex and depends on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne acts as a precursor for the synthesis of functionalized carbon nanotubes and graphene by undergoing various chemical reactions such as cycloadditions and cross-coupling reactions.
生化学的および生理学的効果
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to have various biochemical and physiological effects depending on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to induce apoptosis and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to enhance the mechanical and electrical properties of carbon nanotubes and graphene.
実験室実験の利点と制限
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has several advantages for lab experiments such as its ease of synthesis, high stability, and versatility. It can be used as a building block for the synthesis of various biologically active molecules and nanoscale structures. However, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne also has some limitations such as its toxicity and potential side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
将来の方向性
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has a wide range of potential applications in various fields of scientific research. Some future directions for research include the synthesis of novel drugs and biologically active molecules, the development of new materials with enhanced properties, and the exploration of new applications in nanotechnology. Further research is also needed to understand the mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne and its potential side effects.
特性
CAS番号 |
181478-03-5 |
|---|---|
製品名 |
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
tert-butyl N-hepta-1,6-diyn-4-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14) |
InChIキー |
OETVIAYXAPEIHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
正規SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
同義語 |
Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
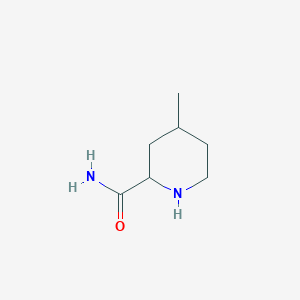
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

